5-Amino-4-chlorosalicylic acid
Overview
Description
5-Amino-4-chlorosalicylic acid is an organic compound with the molecular formula C7H6ClNO3 It is a derivative of benzoic acid, characterized by the presence of amino, chloro, and hydroxy functional groups
Mechanism of Action
Target of Action
The primary target of 5-Amino-4-chloro-2-hydroxybenzoic acid is the enzyme 3-hydroxyanthranilate 3,4-dioxygenase . This enzyme is found in Ralstonia metallidurans, a bacterium known for its resistance to heavy metals .
Mode of Action
It is known that the compound interacts with its target enzyme, potentially inhibiting its function . The specific nature of this interaction and the resulting changes in the enzyme’s activity are areas of ongoing research.
Biochemical Pathways
Given its target, it is likely that the compound affects pathways involving 3-hydroxyanthranilate 3,4-dioxygenase
Result of Action
Given its potential role as an inhibitor of 3-hydroxyanthranilate 3,4-dioxygenase, it may impact processes regulated by this enzyme
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-chlorosalicylic acid typically involves the chlorination of 2-hydroxybenzoic acid followed by amination. One common method includes the reaction of 2-hydroxybenzoic acid with chlorine gas in the presence of a catalyst to introduce the chlorine atom at the 4-position.
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-Amino-4-chlorosalicylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
5-Amino-4-chlorosalicylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-hydroxybenzoic acid: Known for its anti-inflammatory properties.
4-Amino-5-chloro-2-methoxybenzoic acid: Used in the synthesis of various organic compounds.
5-Chloro-2-hydroxybenzoic acid: Utilized as an intermediate in the production of dyes and pharmaceuticals.
Uniqueness
5-Amino-4-chlorosalicylic acid is unique due to the presence of both amino and chloro groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in synthetic chemistry and industrial processes.
Properties
IUPAC Name |
5-amino-4-chloro-2-hydroxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,10H,9H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPADCDPMRUAKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)Cl)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657705 | |
Record name | 5-Amino-4-chloro-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55302-98-2 | |
Record name | 5-Amino-4-chloro-2-hydroxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50657705 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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